molecular formula C9H14 B14688484 Dispiro(2.0.2.3)nonane CAS No. 24973-90-8

Dispiro(2.0.2.3)nonane

Cat. No.: B14688484
CAS No.: 24973-90-8
M. Wt: 122.21 g/mol
InChI Key: LEWHVRINFUSXMT-UHFFFAOYSA-N
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Description

Dispiro(2.0.2.3)nonane (CAS: 24973-90-8) is a spirocyclic hydrocarbon with the molecular formula C₉H₁₄ . Its structure features two spiro junctions that create a rigid, orthogonal framework, as seen in its IUPAC name, which denotes the connectivity of the bicyclic system.

Properties

CAS No.

24973-90-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

dispiro[2.0.24.33]nonane

InChI

InChI=1S/C9H14/c1-2-8(4-5-8)9(3-1)6-7-9/h1-7H2

InChI Key

LEWHVRINFUSXMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C3(C1)CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro(2.0.2.3)nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the photochemical reaction of olefins with carbenes, leading to the formation of the spirocyclic structure. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields the spiro compound through a Corey–Chaykovsky reaction .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Dispiro(2.0.2.3)nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into less strained ring systems.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, often facilitated by the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce less strained hydrocarbons.

Scientific Research Applications

Dispiro(2.0.2.3)nonane has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of strained ring systems and spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug design and development due to its unique structure.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for more complex chemical compounds.

Mechanism of Action

The mechanism of action of Dispiro(2.0.2.3)nonane is primarily related to its strained ring system, which makes it highly reactive. The spirocyclic structure can interact with various molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, making this compound a valuable compound in synthetic organic chemistry.

Comparison with Similar Compounds

Data Tables

Table 2: Reactivity and Functionalization

Compound Reactivity with Fe(II) Key Functionalization Pathways Steric Influence
This compound Not studied Limited heteroatom inclusion High rigidity
Dispiro-1,2,4-trioxolane Preferential O-atom attack Radical generation via β-scission Spiroadamantane increases hindrance
2,6-Dichloro-9-selenabicyclo Rapid nucleophilic substitution Anchimeric Se assistance Low steric hindrance

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